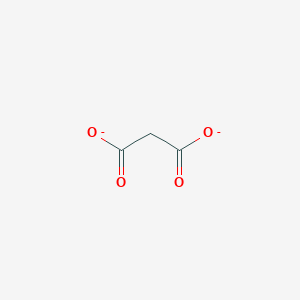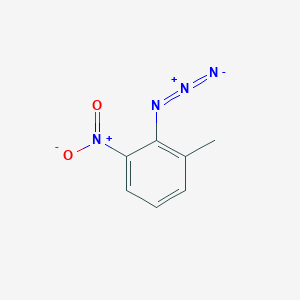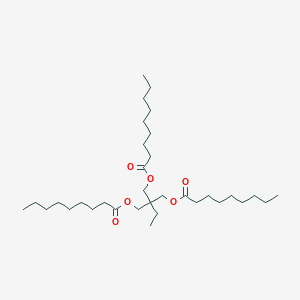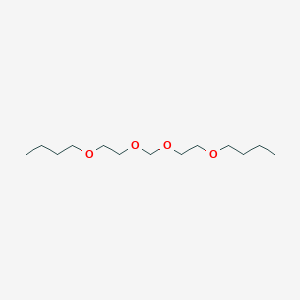
5,8,10,13-Tetraoxaheptadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8,10,13-Tetraoxaheptadecane, also known as crown ether, is a cyclic polyether with a wide range of applications in scientific research. Its unique chemical structure allows it to selectively bind with metal ions, making it a valuable tool in various fields of study. In
作用机制
The mechanism of action of 5,8,10,13-Tetraoxaheptadecane involves the formation of a complex with metal ions through its oxygen atoms. The cyclic structure of the molecule allows for a snug fit around the metal ion, resulting in a stable complex. This complexation process has been extensively studied and characterized, providing valuable insights into the binding properties of 5,8,10,13-Tetraoxaheptadecane ethers.
生化和生理效应
5,8,10,13-Tetraoxaheptadecane has been shown to have minimal biochemical and physiological effects. It is not toxic to cells and does not interfere with biological processes. However, its use in biological systems is limited due to its hydrophobic nature, which restricts its solubility in aqueous solutions.
实验室实验的优点和局限性
The advantages of using 5,8,10,13-Tetraoxaheptadecane in lab experiments include its high selectivity for metal ions, ease of synthesis, and stability of the resulting complexes. It is also relatively inexpensive compared to other metal ion chelating agents. However, its hydrophobic nature limits its solubility in aqueous solutions, making it unsuitable for use in biological systems. Its selectivity for metal ions can also be a limitation in some cases, as it may not bind with other target molecules.
未来方向
There are several future directions for the use of 5,8,10,13-Tetraoxaheptadecane in scientific research. One potential area of application is in the development of new metal ion sensors for environmental monitoring and detection of heavy metal contamination. Another area of interest is in the use of 5,8,10,13-Tetraoxaheptadecane ethers as drug delivery agents, where their ability to selectively bind with metal ions can be exploited to target specific tissues or cells. Additionally, further research is needed to explore the potential of 5,8,10,13-Tetraoxaheptadecane ethers in biological systems and to develop new synthesis methods for more efficient and sustainable production.
Conclusion
In conclusion, 5,8,10,13-Tetraoxaheptadecane, or 5,8,10,13-Tetraoxaheptadecane ether, is a valuable tool in scientific research due to its ability to selectively bind with metal ions. Its synthesis method has been optimized for high yields and purity, and it has been extensively used in various fields of study. Its mechanism of action involves the formation of stable complexes with metal ions through its oxygen atoms. While it has minimal biochemical and physiological effects, its hydrophobic nature limits its use in biological systems. However, there are several future directions for the use of 5,8,10,13-Tetraoxaheptadecane ethers in scientific research, including the development of new metal ion sensors and drug delivery agents.
合成方法
The synthesis of 5,8,10,13-Tetraoxaheptadecane involves the reaction of 1,2-dibromoethane with ethylene glycol in the presence of a base such as sodium hydroxide. The resulting product is then treated with sodium hydride to remove the bromine atoms, yielding 5,8,10,13-Tetraoxaheptadecane. This method has been widely used and optimized for high yields and purity.
科学研究应用
5,8,10,13-Tetraoxaheptadecane has been extensively used in various scientific research applications. Its ability to selectively bind with metal ions has made it a valuable tool in analytical chemistry, particularly in the identification and quantification of metal ions in complex mixtures. It has also been used in the separation and purification of metal ions from solutions.
属性
CAS 编号 |
17392-22-2 |
|---|---|
产品名称 |
5,8,10,13-Tetraoxaheptadecane |
分子式 |
C13H28O4 |
分子量 |
248.36 g/mol |
IUPAC 名称 |
1-[2-(2-butoxyethoxymethoxy)ethoxy]butane |
InChI |
InChI=1S/C13H28O4/c1-3-5-7-14-9-11-16-13-17-12-10-15-8-6-4-2/h3-13H2,1-2H3 |
InChI 键 |
MHKHVNAGXJGYIT-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCOCCOCCCC |
规范 SMILES |
CCCCOCCOCOCCOCCCC |
其他 CAS 编号 |
17392-22-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



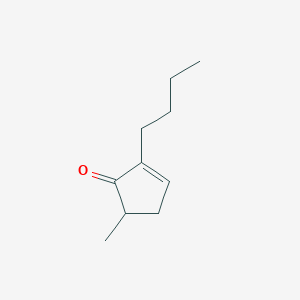
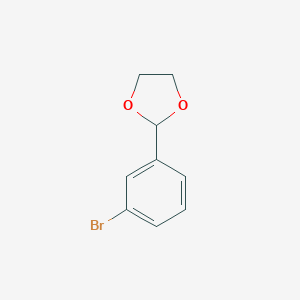
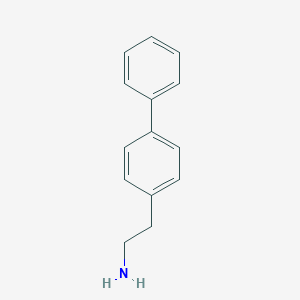
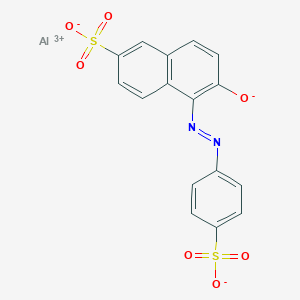
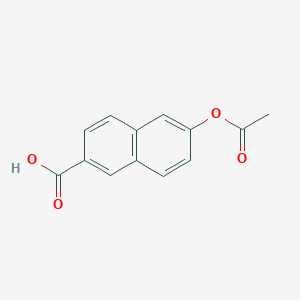
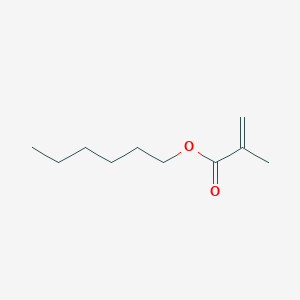
![3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B93833.png)
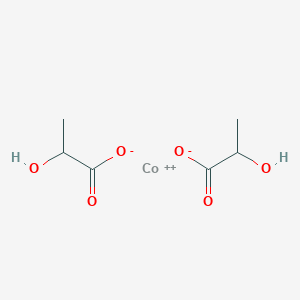
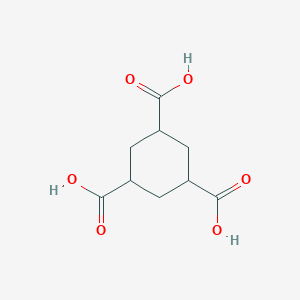
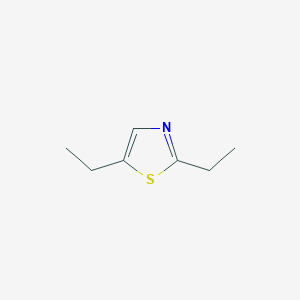
![9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)-](/img/structure/B93844.png)
